molecular formula C19H25F3 B12587791 [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene CAS No. 649756-57-0

[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene

Cat. No.: B12587791
CAS No.: 649756-57-0
M. Wt: 310.4 g/mol
InChI Key: IRYLMIIWVQGTSJ-UHFFFAOYSA-N
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Description

[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene is a complex organic compound characterized by its unique structure, which includes a butyl group, a trifluoromethyl group, and a conjugated diene system attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Conjugated Diene: The conjugated diene system can be synthesized through a series of reactions, including aldol condensation and subsequent dehydration.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.

    Coupling with Benzene: The final step involves coupling the synthesized intermediate with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the double bonds in the diene system.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Nitro compounds, sulfonic acids

Scientific Research Applications

[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene: Unique due to its specific combination of functional groups.

    [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]toluene: Similar structure but with a methyl group instead of a benzene ring.

    [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]phenol: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a butyl group, trifluoromethyl group, and conjugated diene system attached to a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

649756-57-0

Molecular Formula

C19H25F3

Molecular Weight

310.4 g/mol

IUPAC Name

[4-butyl-3-(trifluoromethyl)octa-1,3-dienyl]benzene

InChI

InChI=1S/C19H25F3/c1-3-5-12-17(13-6-4-2)18(19(20,21)22)15-14-16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3

InChI Key

IRYLMIIWVQGTSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(C=CC1=CC=CC=C1)C(F)(F)F)CCCC

Origin of Product

United States

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